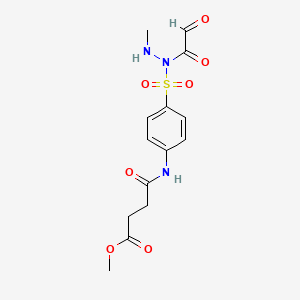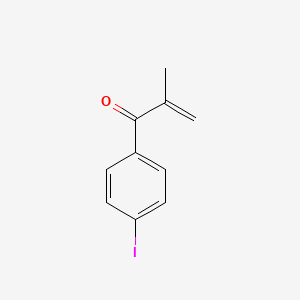
1-(4-Iodophenyl)-2-methylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylprop-2-en-1-one group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methylprop-2-en-1-one typically involves the iodination of a precursor compound, such as 4-iodoacetophenone. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the efficient formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Iodophenyl)-2-methylprop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-2-methylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled probe in biological studies, aiding in the visualization of molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets, leading to various biological effects. The iodine atom plays a crucial role in facilitating these interactions, often through halogen bonding or electrophilic aromatic substitution. The compound’s effects are mediated by its ability to modulate specific pathways, such as those involved in cell signaling or metabolic processes .
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)piperidin-2-one: Shares the iodophenyl group but differs in the presence of a piperidin-2-one moiety.
4-Iodoacetophenone: Similar structure but lacks the methylprop-2-en-1-one group.
1-(4-Iodophenyl)pyrrole: Contains an iodophenyl group attached to a pyrrole ring
Uniqueness: This combination allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
84598-15-2 |
|---|---|
Formule moléculaire |
C10H9IO |
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9IO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
Clé InChI |
HBDWVVNDGWKCAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


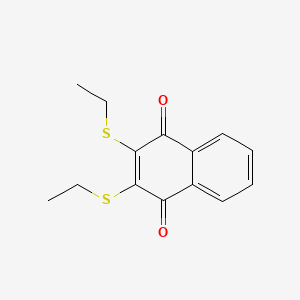
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
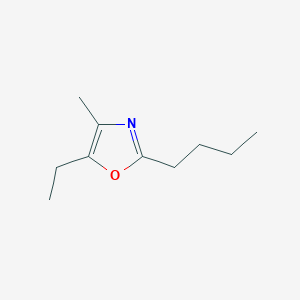
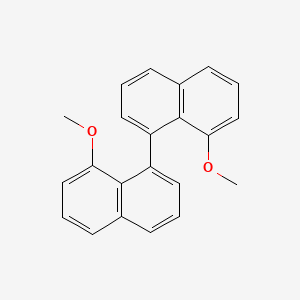



![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
